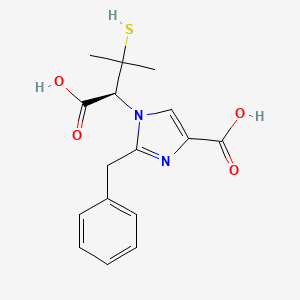
Isopenillic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Isopenillic acid can be synthesized from penicillin through a stepwise procedure with penillic acid as an intermediate . The process involves the following steps:
Penicillin to Penillic Acid: Penicillin is converted to penillic acid in an acidic solution (pH 2-3).
Penillic Acid to this compound: Penillic acid then rearranges into this compound.
Another method involves the reaction of benzylpenicillin ester with phosphorus pentachloride at 60°C, yielding benzylthis compound ester and its disulfide . This reaction is significant as it provides a nearly complete conversion of the amide group into an iminochloride .
化学反应分析
Isopenillic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions involving common reagents like phosphorus pentachloride can produce different esters and derivatives.
The major products formed from these reactions include benzylthis compound ester and its disulfide .
科学研究应用
Isopenillic acid has several scientific research applications:
Chemistry: It is used in the study of penicillin structure and degradation products.
Biology: Its derivatives are studied for their potential biological activities.
Industry: It is used in the development of analytical methods and quality control applications for penicillin.
作用机制
The mechanism of action of isopenillic acid involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the formation of iminochloride intermediates during its reactions . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Isopenillic acid is unique compared to other penicillin derivatives due to its specific chemical structure and properties. Similar compounds include:
Penillic Acid: An intermediate in the synthesis of this compound.
Benzylpenicillin Ester: A precursor in the synthesis of this compound.
Phthalimidopenicillinate Ester: Another derivative obtained under similar reaction conditions.
生物活性
Isopenillic acid is a degradation product of penicillin G, arising from various biochemical processes. Its biological activity has been the subject of research due to its potential implications in pharmacology and environmental science. This article explores the biological activity of this compound, detailing its formation, properties, and effects based on diverse research findings.
This compound is primarily formed through the degradation of penicillin G and penillic acid under specific conditions. The transformation process can vary depending on the pH and environmental factors:
- Degradation Pathways : Under alkaline conditions, penillic acid can convert to this compound, while acidic conditions favor the formation of other metabolites such as penicilloic acid .
- Mass Spectrometry Data : In studies using mass spectrometry, this compound has been identified with a parent mass of m/z 335, and its product masses include m/z 159.1 and 185.1 .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Case Study 1: In Vivo Evaluations
A study evaluated the pharmacokinetics of benzylpenicillin in patients undergoing outpatient parenteral antimicrobial therapy (OPAT). The results indicated that metabolites like this compound were present in unbuffered solutions used during treatment. The study highlighted the importance of monitoring these metabolites for potential allergic reactions in patients .
Case Study 2: Environmental Monitoring
Research conducted on the impact of hospital effluents revealed that this compound could reach aquatic environments through wastewater discharge. This study emphasized the need for monitoring antibiotic degradation products in ecosystems to understand their effects on microbial communities and human health .
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Chemical Structure | Derived from penicillin G via degradation pathways |
| Mass Spectrometry Data | Parent Mass: m/z 335; Product Masses: m/z 159.1, 185.1 |
| Cytotoxicity | Related compounds show cytotoxic effects; implications for human health |
| Environmental Presence | Detected in river water from hospital effluents |
| Clinical Relevance | Potential allergen; requires monitoring in therapies |
属性
分子式 |
C16H18N2O4S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
2-benzyl-1-[(1S)-1-carboxy-2-methyl-2-sulfanylpropyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,23)13(15(21)22)18-9-11(14(19)20)17-12(18)8-10-6-4-3-5-7-10/h3-7,9,13,23H,8H2,1-2H3,(H,19,20)(H,21,22)/t13-/m0/s1 |
InChI 键 |
QLTUFLACBYWAET-ZDUSSCGKSA-N |
手性 SMILES |
CC(C)([C@H](C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |
规范 SMILES |
CC(C)(C(C(=O)O)N1C=C(N=C1CC2=CC=CC=C2)C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















